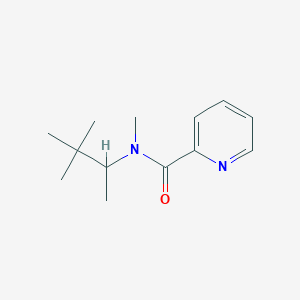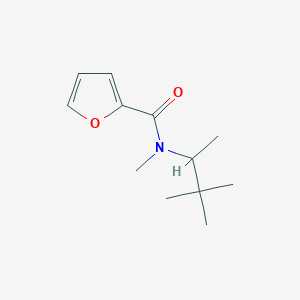![molecular formula C17H18N4O B7494731 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one, also known as DQPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of triazolopyridine compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its relatively simple synthesis method. 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is also stable and can be easily stored for extended periods of time. However, one limitation of using 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One area of research is the development of new derivatives of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one and its potential targets in various cellular processes. Additionally, further studies are needed to determine the potential therapeutic applications of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in the treatment of various diseases.
合成法
The synthesis of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves a series of chemical reactions that result in the formation of the triazolopyridine ring system. The starting material for the synthesis is 2-aminopyridine, which is reacted with acetic anhydride to form the corresponding N-acetyl derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative. The hydrazide is then reacted with 3,4-dihydroquinoline-2-carboxylic acid in the presence of a coupling reagent to form the final product, 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one.
科学的研究の応用
2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. 2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17-20-11-4-3-9-16(20)18-21(17)13-12-19-10-5-7-14-6-1-2-8-15(14)19/h1-4,6,8-9,11H,5,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIYMFAZNIHTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCN3C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)



![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)

![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)


